molecular formula C23H27N3O5S B2709066 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3,5-trimethylbenzenesulfonamide CAS No. 921512-50-7

4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3,5-trimethylbenzenesulfonamide

Cat. No.: B2709066
CAS No.: 921512-50-7
M. Wt: 457.55
InChI Key: SGXUGFREVZBPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex sulfonamide derivative featuring a 2,3,5-trimethylbenzenesulfonamide core linked via an ethyl chain to a pyridazinone ring substituted with a 4-methoxyphenyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as inferred from analogous pyridazine-sulfonamide syntheses (e.g., benzyloxy pyridazine derivatives described in ). While direct pharmacological data for this compound are absent in the provided evidence, sulfonamides with pyridazine moieties are often explored for therapeutic applications due to their hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name

4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,3,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-15-14-21(16(2)17(3)23(15)31-5)32(28,29)24-12-13-26-22(27)11-10-20(25-26)18-6-8-19(30-4)9-7-18/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXUGFREVZBPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3,5-trimethylbenzenesulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The compound incorporates a pyridazinone core, methoxy and phenyl substituents, and a sulfonamide group, which collectively contribute to its diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C22H25N3O5SC_{22}H_{25}N_{3}O_{5}S, with a molecular weight of 443.5 g/mol. Its structure can be represented as follows:

Component Details
IUPAC Name 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3,5-trimethylbenzenesulfonamide
CAS Number 923226-85-1
Molecular Weight 443.5 g/mol
Molecular Formula C22H25N3O5SC_{22}H_{25}N_{3}O_{5}S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. This interaction inhibits the enzyme dihydropteroate synthase, thereby blocking bacterial growth and replication.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity: Compounds containing pyridazinone structures have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The sulfonamide group enhances the antibacterial activity by disrupting folate synthesis in bacteria.
  • Cholinesterase Inhibition: Some derivatives exhibit moderate inhibition of cholinesterase enzymes, which may have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies: In vitro studies demonstrated that derivatives of pyridazinones effectively bind to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cancer cell apoptosis. For instance, SMART compounds have shown promising results against various cancer cell lines, including prostate and melanoma models .
  • Antimicrobial Efficacy: The compound's mechanism as a sulfonamide suggests potential applications in treating bacterial infections. Studies have shown that similar compounds are effective against strains resistant to conventional antibiotics.
  • Cholinesterase Inhibition: Research has indicated that certain derivatives can inhibit acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease and other cognitive disorders .

Comparative Analysis of Similar Compounds

A comparison of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3,5-trimethylbenzenesulfonamide with other related compounds highlights its unique biological profile:

Compound Name Biological Activity Structural Features
6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinoneAnticancer, Cholinesterase inhibitionFluoro-substituted pyridazine
2-(3-Chlorophenyl)-6-oxopyridazinoneAntiproliferativeChlorine substitution
3-(4-Methoxyphenyl)-2-pyridazinoneModerate cholinesterase inhibitionSimple methoxy substitution

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic distinctions between the target compound and related derivatives:

Compound Key Structural Features Synthetic Method Key Data/Findings Reference
4-Methoxy-N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3,5-trimethylbenzenesulfonamide (Target) 2,3,5-Trimethylbenzenesulfonamide; pyridazinone-ethyl linker; 4-methoxyphenyl substituent Likely involves coupling of sulfonamide intermediates with pyridazinone precursors (analogous to [1]) No direct data provided; inferred stability from methyl/methoxy groups N/A
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy-pyridazinone; unsubstituted benzenesulfonamide Benzyl bromide derivative reacted with pyridazinone-sulfonamide under basic conditions (K₂CO₃, DMF) HRMS: [M+Na]⁺ = 290.020620; yield optimized via TLC monitoring
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Benzothiazole-pyridone hybrid; no pyridazine ring Condensation of sulfonohydrazides with hydroxybutenones in ethanol, catalyzed by piperidine acetate Characterized via ¹H NMR, IR, Mass; moderate yields (~60–75%)
N-(4-Methoxyphenyl)benzenesulfonamide Simple benzenesulfonamide with 4-methoxyphenyl group; lacks pyridazine or ethyl linker Direct sulfonylation of 4-methoxyaniline with benzenesulfonyl chloride Crystal structure resolved (Acta Cryst. E67, o298); bioactivity against microbes

Key Comparisons :

Structural Complexity: The target compound’s pyridazinone-ethyl linker and multiple methyl groups distinguish it from simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide). These modifications may enhance steric bulk and metabolic stability compared to benzothiazole-pyridone hybrids (e.g., 10a).

Synthetic Strategies: Unlike the benzyloxy pyridazine derivatives (5a), which use benzyl bromides for O-alkylation, the target compound likely requires selective functionalization of the ethyl chain and pyridazinone ring. This complexity could reduce yields compared to single-step sulfonylation reactions.

Spectroscopic Characterization :

  • While the target compound lacks reported spectral data, analogs like 5a were confirmed via HRMS (mass accuracy within 0.000022 Da), suggesting similar precision would apply.

However, pyridazinone derivatives (e.g., 5a) often exhibit enhanced binding to enzymes like carbonic anhydrases due to their planar heterocycles.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound requires strict adherence to GHS hazard classifications, including acute toxicity (oral), skin corrosion, and severe eye irritation. Key protocols include:

  • Use of PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Ensure fume hoods or local exhaust systems to avoid inhalation of aerosols .
  • Emergency measures: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion or inhalation .

Q. What synthetic routes are commonly employed for preparing this sulfonamide derivative?

Synthesis typically involves multi-step reactions:

  • Sulfonamide bond formation : Reacting sulfonyl chlorides with amines under basic conditions (e.g., NaOH) in solvents like dimethylformamide (DMF) .
  • Pyridazinone core assembly : Cyclization reactions using ketones or aldehydes with hydrazine derivatives, optimized at controlled temperatures (60–80°C) .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
  • NMR spectroscopy : Confirms regiochemistry of methoxy and methyl substituents (e.g., ¹H NMR for aromatic proton splitting patterns) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular docking : Screens binding affinity to target proteins (e.g., tubulin for antitumor activity) by modifying substituents on the pyridazinone or benzenesulfonamide moieties .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP for membrane permeability) .

Q. What methodologies elucidate structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Replace methoxy groups with halogens or bulky tert-butyl groups to evaluate steric/electronic effects on target binding .
  • Biological assays : Test modified analogs in cell-based models (e.g., cytotoxicity assays in cancer lines) and compare IC50 values to correlate structural changes with potency .
  • Crystallography : Resolve ligand-protein co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can reaction yields be optimized during sulfonamide bond formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

Q. What strategies mitigate toxicity concerns in in vitro biological testing?

  • Dose-response profiling : Conduct MTT assays across a concentration range (0.1–100 μM) to determine non-toxic thresholds .
  • Metabolic stability assays : Use liver microsomes to identify reactive metabolites that may contribute to off-target effects .
  • Selectivity screening : Compare activity against primary human cells (e.g., fibroblasts) to assess therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.